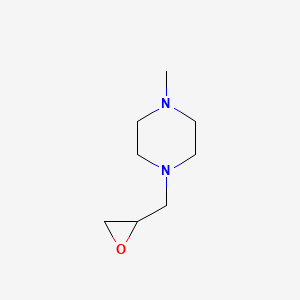
5-Amino-2-methoxybenzoic Acid
Descripción general
Descripción
5-Amino-2-methoxybenzoic acid (5-AMBA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and can be synthesized from the reaction of 2-bromo-5-methylbenzoic acid with ammonia. 5-AMBA has a broad range of applications in biochemical, physiological, and medical research, and it has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of the compound.
Aplicaciones Científicas De Investigación
Mimicking Peptide β-Strands
5-Amino-2-methoxybenzoic acid has been utilized in the synthesis of an unnatural amino acid designed to mimic the hydrogen-bonding functionality of one edge of a tripeptide β-strand. This amino acid, composed of hydrazine, this compound, and oxalic acid groups, has shown potential in forming β-sheet-like hydrogen-bonded dimers, indicative of its applications in studying protein structures and functions (Nowick et al., 2000).
Synthesis of Pharmaceutical Intermediates
Another notable application of this compound is in the synthesis of pharmaceutical intermediates, such as the production of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride. This process demonstrates the versatility of this compound in synthesizing complex molecules for pharmaceutical purposes (Wang Yu, 2008).
Study of Thermodynamic Properties
The compound has also been studied for its thermodynamic properties, particularly through the measurement of vapor pressures and the derivation of standard molar enthalpies and Gibbs energies of sublimation. This research provides valuable insights into the physical properties of this compound and related compounds (Monte et al., 2010).
Synthesis of 1,3-Oxazepine Compounds
Research into the synthesis of new 1,3-oxazepine derivatives from Schiff bases involving this compound indicates potential applications in creating compounds with antibiotic properties. This exploration into cycloaddition reactions for synthesizing oxazepine rings showcases the chemical's utility in developing new therapeutic agents (Abood, 2010).
Enhancing Neoglycosylation Reactions
This compound and its derivatives have been found to significantly enhance the rate of acid-catalyzed neoglycosylation reactions. This catalytic role highlights its importance in the synthesis of glycopeptide mimics and oligosaccharide analogues, improving the efficiency of these essential reactions in bioorganic and medicinal chemistry (Loskot et al., 2013).
Safety and Hazards
5-Amino-2-methoxybenzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of various compounds that interact with proteins, enzymes, and receptors .
Mode of Action
It is a benzoic acid derivative, obtainable through the reaction between 2-bromo-5-methylbenzoic acid and ammonia . It plays a key role in laboratory experiments to explore its mechanism of action .
Biochemical Pathways
It is used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .
Result of Action
It is used in biochemical research, playing a key role in laboratory experiments .
Análisis Bioquímico
Biochemical Properties
5-Amino-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . It interacts with various enzymes and proteins, facilitating the formation of these complex molecules. The interactions between this compound and these biomolecules are primarily based on its ability to act as a reagent in peptide synthesis, where it participates in solution-phase reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the structure and function of proteins, enzymes, and receptors, thereby altering cellular responses . For instance, it has been used to explore the mechanism of action of various proteins and enzymes, providing insights into their roles in cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s ability to bind to active sites on enzymes or receptors allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term in vitro and in vivo studies are essential to fully understand the temporal dynamics of this compound’s effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the shikimate and phenylpropanoid pathways, which are essential for the biosynthesis of phenolic compounds . The compound’s interactions with enzymes in these pathways can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
5-amino-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPSEIFAKNPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543534 | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-47-2 | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-2-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-O-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIZ12WU1YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-amino-2-methoxybenzoic acid in the context of the presented research?
A1: this compound serves as a key building block for novel molecules designed to mimic the structure and hydrogen-bonding patterns of beta-strands in proteins [, ]. Beta-strands are crucial structural elements in proteins, and mimicking their behavior is important for understanding protein folding and designing new therapeutics.
Q2: How is this compound incorporated into these beta-strand mimics?
A2: Researchers have developed several strategies for incorporating this compound into beta-strand mimics:
- Diacylhydrazine Linker: In one approach, this compound is linked to other molecular units, such as fumaramide or peptide fragments, via a diacylhydrazine group []. This creates a larger structure capable of mimicking the hydrogen-bonding pattern of a beta-strand.
- Unnatural Amino Acid: Alternatively, this compound can be combined with hydrazine and oxalic acid to create an unnatural amino acid analog, designated as "Hao" []. This analog can be incorporated into peptide chains using standard peptide synthesis techniques, allowing for the introduction of beta-strand mimicking properties into larger peptide sequences.
Q3: What evidence supports the effectiveness of these this compound-based constructs as beta-strand mimics?
A3: The research utilizes various spectroscopic techniques to confirm the beta-strand mimicking abilities of these constructs:
- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) studies, including ROESY, chemical shift analysis, coupling constant measurements, and variable temperature experiments, provide evidence that these constructs adopt hydrogen-bonded antiparallel beta-sheet conformations in solution [, ]. These findings demonstrate that the designed molecules successfully replicate the structural and hydrogen-bonding characteristics of natural beta-strands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)






![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)






